5-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol
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Overview
Description
5-Fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol is a chemical compound with the molecular formula C15H13FN2OS. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol typically involves the reaction of 5-fluoro-1H-benzimidazole-2-thiol with 2-phenoxyethyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the thiol group would yield disulfides or sulfonic acids, while substitution of the fluorine atom could result in various substituted derivatives .
Scientific Research Applications
5-Fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a candidate for drug development.
Mechanism of Action
The mechanism of action of 5-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved would depend on the specific biological context and the target enzymes or proteins .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-1-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazole-2-thione
- 2H-Benzimidazole-2-thione, 5-fluoro-1,3-dihydro-1-(2-phenoxyethyl)
Uniqueness
5-Fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the phenoxyethyl group can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-fluoro-3-(2-phenoxyethyl)-1H-benzimidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2OS/c16-11-6-7-14-13(10-11)17-15(20)18(14)8-9-19-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEIOILZTXHBHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C3=C(C=C(C=C3)F)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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